Boc-l-lys(ns)-oh Boc-l-lys(ns)-oh
Brand Name: Vulcanchem
CAS No.: 1301706-36-4
VCID: VC0558274
InChI: InChI=1S/C17H25N3O8S/c1-17(2,3)28-16(23)19-12(15(21)22)8-6-7-11-18-29(26,27)14-10-5-4-9-13(14)20(24)25/h4-5,9-10,12,18H,6-8,11H2,1-3H3,(H,19,23)(H,21,22)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O
Molecular Formula: C17H25N3O8S
Molecular Weight: 431,5 g/mole

Boc-l-lys(ns)-oh

CAS No.: 1301706-36-4

Cat. No.: VC0558274

Molecular Formula: C17H25N3O8S

Molecular Weight: 431,5 g/mole

* For research use only. Not for human or veterinary use.

Boc-l-lys(ns)-oh - 1301706-36-4

Specification

CAS No. 1301706-36-4
Molecular Formula C17H25N3O8S
Molecular Weight 431,5 g/mole
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid
Standard InChI InChI=1S/C17H25N3O8S/c1-17(2,3)28-16(23)19-12(15(21)22)8-6-7-11-18-29(26,27)14-10-5-4-9-13(14)20(24)25/h4-5,9-10,12,18H,6-8,11H2,1-3H3,(H,19,23)(H,21,22)/t12-/m0/s1
SMILES CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

Boc-L-Lys(Ns)-OH represents a modified lysine amino acid featuring two distinct protecting groups. The alpha-amino group is protected with a tert-butyloxycarbonyl (Boc) group, while the epsilon-amino group bears a nitrobenzenesulfonyl (Nosyl or Ns) group. The carboxylic acid remains unprotected, allowing for selective peptide coupling reactions. The Nosyl group serves both as a protecting and activating group on the epsilon-amino function of lysine, preventing unwanted side reactions during chemical transformations .

Physical and Chemical Properties

Boc-L-Lys(Ns)-OH possesses several noteworthy physicochemical properties that contribute to its utility in synthetic applications:

PropertyValueNotes
Molecular FormulaC₁₇H₂₅N₃O₈SBased on nosyl-protected lysine structure
Molecular Weight~443.5 g/mol (calculated)Approximated from structure
Physical AppearanceTypically a white to off-white solidCommon for protected amino acids
Optical RotationD= -4.0 ± 0.5° (C=1 in CHCl₃)Indicates specific stereochemistry
SolubilitySoluble in DCM, DMF, THFCommon organic solvents for peptide synthesis

The presence of the Nosyl group on the epsilon-amino function makes this lysine derivative particularly useful for selective chemical transformations. The Nosyl group activates the nitrogen for subsequent reactions while simultaneously providing protection against unwanted side reactions .

Synthesis and Preparation

Key Synthetic Considerations

The selective protection of the epsilon-amino group with the Nosyl group requires careful control of reaction conditions. The o-nitrobenzosulfonyl chloride reagent is added dropwise at 0°C to minimize side reactions. This approach ensures selective modification of the epsilon-amino group while maintaining the integrity of the Boc protection at the alpha position .

Applications in Chemical and Biological Research

Peptide Synthesis

Boc-L-Lys(Ns)-OH serves as a valuable building block in peptide synthesis where selective functionalization of the lysine side chain is required. The Nosyl group provides several advantages:

  • It prevents unwanted reactions at the epsilon-amino position during peptide coupling

  • It serves as an activating group for subsequent transformations

  • It can be selectively removed under mild conditions

The compound is particularly useful in complex peptide synthesis strategies that require orthogonal protection schemes. The Ns group's role as both a protecting and activating group on primary amines ensures conversion into secondary amines while preventing the formation of tertiary amines that often occur as byproducts under reductive amination conditions .

Drug Development Applications

In medicinal chemistry and drug development, Boc-L-Lys(Ns)-OH provides a platform for creating modified peptides with enhanced pharmacological properties. The selective functionalization of lysine residues enables:

  • Creation of peptide conjugates with improved stability

  • Development of targeted drug delivery systems

  • Synthesis of peptidomimetics with enhanced biological activity

The compound plays a crucial role in the design of novel therapeutics that target specific biological pathways, potentially enhancing drug efficacy through precise molecular modifications .

Bioconjugation Strategies

Boc-L-Lys(Ns)-OH is instrumental in bioconjugation techniques that attach biomolecules to surfaces or other molecules. This application is particularly valuable in:

  • Development of targeted drug delivery systems

  • Creation of diagnostic reagents

  • Preparation of affinity chromatography materials

  • Development of biosensors

The selective reactivity of the differently protected amino groups allows for precise attachment of various functional groups, enabling the creation of complex bioconjugates with defined architectures.

Role in Chemoselective Transformations

Selective Deprotection Strategies

One of the most valuable aspects of Boc-L-Lys(Ns)-OH is the orthogonal nature of its protecting groups, allowing for selective deprotection under different conditions:

Protecting GroupDeprotection ConditionsNotes
Boc (α-amino)TFA/DCM (1:1)Acid-labile protection
Nosyl (ε-amino)Thiophenol, baseRemoved via aromatic nucleophilic substitution

This orthogonality enables sequential modifications at either the alpha or epsilon position, providing a versatile platform for complex chemical transformations .

Fukuyama-Mitsunobu Alkylation

The Nosyl group plays a critical role in Fukuyama-Mitsunobu alkylation reactions, where it serves as both a protecting and activating group for the amine. This reaction provides a powerful method for N-alkylation using hydroxyl derivatives instead of aldehydes as alkylating agents. The reaction typically employs DIAD (diisopropyl azodicarboxylate) and triphenylphosphine, allowing for the conversion of primary amines to secondary amines while preventing the formation of tertiary amine byproducts .

Comparison with Other Protected Lysine Derivatives

Relative Advantages Over Alternative Protected Lysines

Boc-L-Lys(Ns)-OH offers several advantages when compared to other protected lysine derivatives:

Protected LysineKey FeaturesPrimary Applications
Boc-L-Lys(Ns)-OH- Nosyl group serves as both protecting/activating group
- Selective removal of Ns via aromatic nucleophilic substitution
- Fukuyama-Mitsunobu alkylation
- Selective lysine side chain modification
Fmoc-Lys(Boc)-OH- Orthogonal Fmoc/Boc protection
- MW: 468.5 g/mol
- Widely used in Fmoc-based SPPS
- Standard solid-phase peptide synthesis
- Mild Fmoc deprotection with piperidine
Boc-Lys(Alloc)-OMe- Alloc group removable via Pd catalysis
- Compatible with both Boc and Fmoc chemistry
- Orthogonally protected peptide synthesis
- Sequential deprotection strategies

The choice between these derivatives depends on the specific synthetic strategy and the desired modification patterns in the target molecules.

Integration in Complex Protection Schemes

Boc-L-Lys(Ns)-OH can be integrated into sophisticated protection schemes for the synthesis of complex peptides with multiple functional groups. For instance, it can be used alongside other orthogonally protected lysine derivatives to create diketopiperazine (DKP) scaffolds with multiple addressable functional groups .

Research Applications in Bioactive Molecule Development

Solid-Phase Peptide Synthesis Integration

The application of protected lysine derivatives such as Boc-L-Lys(Ns)-OH extends to solid-phase peptide synthesis (SPPS). Similar protected lysine derivatives have been employed in the synthesis of azide-functionalized peptide nucleic acid (PNA) oligomers using side chain N-Cbz protected Boc-L-Lysine functionalized MBHA resin .

Click Chemistry Applications

The selective modification of lysine residues using protected derivatives like Boc-L-Lys(Ns)-OH provides access to peptides that can participate in click chemistry reactions. For example, the epsilon position of lysine can be transformed to bear clickable functionalities such as azides or alkynes, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation .

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